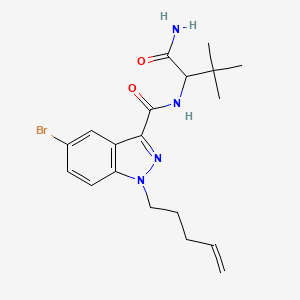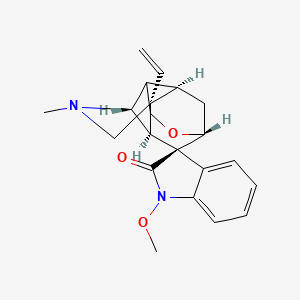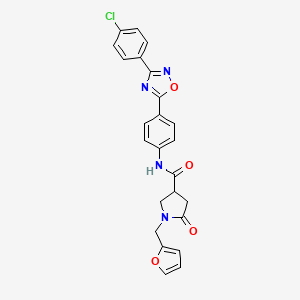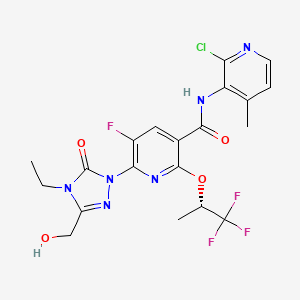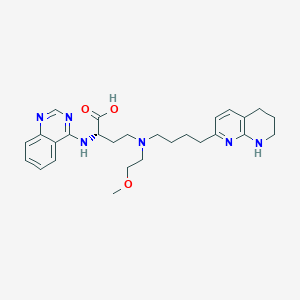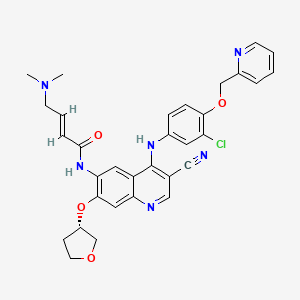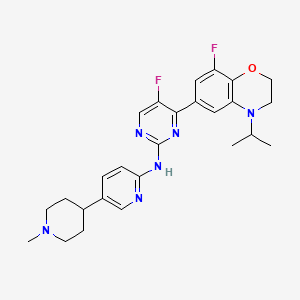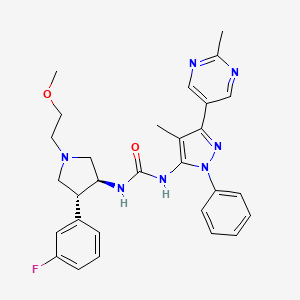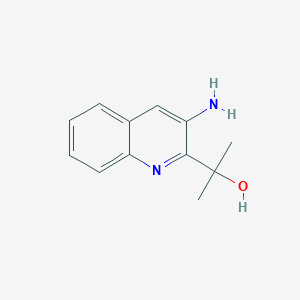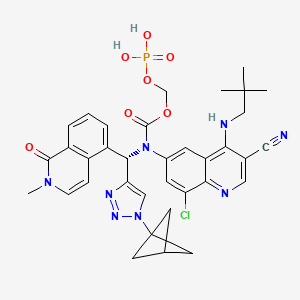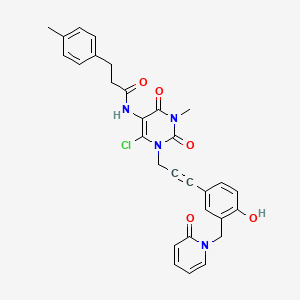
Culmerciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Culmerciclib, also known as TQB3616, is a novel cyclin-dependent kinase inhibitor that targets cyclin-dependent kinases 2, 4, and 6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the suppression of tumor cell proliferation. This compound has shown promising results in preclinical and clinical studies, particularly in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of culmerciclib involves multiple steps, including the formation of pyrimidine and indazole rings. The key steps include:
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials under controlled conditions.
Formation of Indazole Ring: The indazole ring is formed through a cyclization reaction, which is then coupled with the pyrimidine ring.
Final Assembly: The final product is obtained by coupling the pyrimidine-indazole intermediate with a piperazine derivative under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Culmerciclib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the pyrimidine or indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Culmerciclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines.
Medicine: Undergoing clinical trials for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. .
Industry: Utilized in the development of new therapeutic agents targeting cyclin-dependent kinases.
Mechanism of Action
Culmerciclib exerts its effects by selectively inhibiting cyclin-dependent kinases 2, 4, and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound induces cell cycle arrest, leading to the suppression of tumor cell proliferation. The enhanced inhibitory effects on cyclin-dependent kinase 2 and cyclin-dependent kinase 4 may help overcome resistance to existing cyclin-dependent kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase inhibitor targeting cyclin-dependent kinases 4 and 6.
Ribociclib: Similar to palbociclib, it targets cyclin-dependent kinases 4 and 6.
Abemaciclib: Inhibits cyclin-dependent kinases 4 and 6 but has a different selectivity profile compared to palbociclib and ribociclib
Uniqueness of Culmerciclib
This compound is unique in its ability to inhibit cyclin-dependent kinases 2, 4, and 6 with varying degrees of potency. Its enhanced inhibitory effects on cyclin-dependent kinase 2 and cyclin-dependent kinase 4 make it a promising candidate for overcoming resistance to existing cyclin-dependent kinase inhibitors. Additionally, its selectivity and potency profile provide a new therapeutic option for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Properties
CAS No. |
2004705-28-4 |
|---|---|
Molecular Formula |
C24H27FN8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30) |
InChI Key |
LLFOBMRPWNABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
